molecular formula C7H7F3N2O2 B1382606 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid CAS No. 1823464-54-5

2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid

Cat. No. B1382606
M. Wt: 208.14 g/mol
InChI Key: URYBQPIPDBWRIK-UHFFFAOYSA-N
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Description

The compound “2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The trifluoromethyl group attached to the pyrazole ring could potentially enhance the compound’s stability and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the trifluoromethyl group could potentially affect the compound’s polarity, stability, and reactivity .

Scientific Research Applications

Heterocyclic Synthesis

2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid is used in the synthesis of various heterocyclic compounds. A study reported the formation of interesting bicyclic heterocycles from a similar starting material, indicating its utility in generating diverse molecular structures (Smyth et al., 2007).

Herbicide Intermediate Synthesis

This compound serves as a key intermediate in the synthesis of herbicides. Zhou Yu (2002) described the preparation of a related compound, which is a crucial intermediate for herbicides, demonstrating its agricultural applications (Zhou Yu, 2002).

Multi-component Reaction Synthesis

It's involved in multi-component reactions to synthesize various derivatives. Xiao et al. (2011) utilized a related compound in a one-pot, four-component reaction, highlighting its role in efficient synthetic methodologies (Xiao, Lei, & Hu, 2011).

Angiotensin Converting Enzyme (ACE) Inhibitors

This compound has been used in the synthesis of molecules with potential medical applications, such as ACE inhibitors. Kantevari et al. (2011) synthesized novel chalcones and pyrazoles, indicating its relevance in medicinal chemistry (Kantevari, Addla, Bagul, Sridhar, & Banerjee, 2011).

Cancer Research

It has applications in the development of chemotherapeutic agents. Pellei et al. (2023) synthesized silver complexes using related compounds, showing promise in small-cell lung carcinoma treatment (Pellei et al., 2023).

Molecular Docking Studies

The compound is used in studies involving molecular docking, which aids in understanding drug-receptor interactions. Nayak & Poojary (2019) utilized a related compound for docking studies with human prostaglandin reductase (Nayak & Poojary, 2019).

Antimicrobial Agents

This compound is a precursor in synthesizing antimicrobial agents. Kumar et al. (2012) synthesized derivatives showing antimicrobial activity, underlining its importance in pharmacology (Kumar, Meenakshi, Kumar, & Kumar, 2012).

properties

IUPAC Name

2-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2/c1-4-2-12(3-5(13)14)11-6(4)7(8,9)10/h2H,3H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYBQPIPDBWRIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid

CAS RN

1823464-54-5
Record name 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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